[6-(Propan-2-yloxy)pyridin-3-yl]methanamine
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of this compound is characterized by a pyridine ring system bearing two distinct substituents positioned at the 3 and 6 positions. The compound exhibits a molecular formula of C9H14N2O with a molecular weight of 166.22 grams per mole. The core architecture consists of a six-membered aromatic heterocycle containing one nitrogen atom, which serves as the central scaffold for the attached functional groups.
The stereochemical analysis reveals that the compound possesses specific geometric arrangements that influence its chemical behavior. The propan-2-yloxy substituent at the 6-position introduces a branched alkoxy group that extends away from the aromatic plane, while the methanamine group at the 3-position provides a primary amine functionality. The spatial orientation of these substituents creates distinct steric environments that affect molecular interactions and reactivity patterns.
Conformational studies indicate that the isopropoxy group can adopt multiple rotational conformations around the carbon-oxygen bond connecting it to the pyridine ring. The methyl groups of the isopropyl moiety can exist in different orientations, leading to conformational flexibility that impacts the compound's three-dimensional structure. The methanamine group, being directly attached to the aromatic ring, maintains a relatively fixed orientation but can participate in hydrogen bonding interactions due to the presence of the primary amine functionality.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H14N2O | |
| Molecular Weight | 166.22 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 |
The bond lengths and angles within the molecule follow typical values for aromatic heterocycles. The carbon-nitrogen bond in the pyridine ring exhibits partial double bond character due to aromatic delocalization, while the carbon-oxygen bond connecting the isopropoxy group demonstrates single bond characteristics with some degree of conjugation with the aromatic system.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry name for this compound is this compound, which follows systematic nomenclature rules for heterocyclic compounds. This naming convention clearly identifies the parent pyridine ring and specifies the exact positions and nature of the substituents. The numbering system begins with the nitrogen atom as position 1, proceeding around the ring to assign positions 3 and 6 for the respective substituents.
The systematic naming approach first identifies the parent heterocycle as pyridine, a six-membered aromatic ring containing one nitrogen atom. The substituents are then named according to their chemical nature and position. The propan-2-yloxy group represents an isopropyl alcohol derivative where the hydroxyl hydrogen has been replaced by the pyridine ring system. The methanamine substituent indicates a one-carbon chain bearing a primary amine group.
Alternative nomenclature systems provide additional naming options for this compound. The Chemical Abstracts Service registry number 195140-88-6 serves as a unique identifier for this specific molecular structure. Synonym variations include 6-(1-methylethoxy)-3-pyridinemethanamine and [(6-isopropoxypyridin-3-yl)methyl]amine, which represent equivalent structural descriptions using different systematic approaches.
The nomenclature also reflects the stereochemical implications of the substituent arrangement. The propan-2-yloxy designation specifically indicates the secondary alcohol nature of the isopropyl group, distinguishing it from linear propoxy alternatives. This precision in naming ensures accurate communication of the molecular structure within the scientific community and prevents confusion with related isomeric compounds.
Comparative Analysis of Tautomeric and Isomeric Forms
The structural analysis of this compound reveals important relationships with related isomeric compounds that differ in substitution patterns around the pyridine ring. A significant structural isomer is [2-(propan-2-yloxy)pyridin-3-yl]methanamine, which features the isopropoxy group at the 2-position instead of the 6-position. This positional difference creates distinct electronic and steric environments that influence chemical reactivity and biological activity.
The comparative analysis between the 6-substituted and 2-substituted isomers demonstrates significant differences in molecular properties. The 2-isomer, with Chemical Abstracts Service number 851773-48-3, maintains the same molecular formula C9H14N2O but exhibits different physical properties including altered boiling point, density, and solubility characteristics. The positioning of the isopropoxy group relative to the ring nitrogen affects the electronic distribution and hydrogen bonding potential.
Structural data comparison reveals that both isomers possess similar rotatable bond counts and hydrogen bonding capabilities, but their three-dimensional conformations differ substantially. The 2-substituted isomer shows a boiling point of 252.8 ± 25.0 degrees Celsius at 760 millimeters of mercury pressure, with a density of 1.0 ± 0.1 grams per cubic centimeter. These physical properties reflect the influence of substitution pattern on intermolecular interactions and molecular packing.
| Isomer | Position | Chemical Abstracts Service Number | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 6-substituted | 6-(propan-2-yloxy) | 195140-88-6 | Not specified | Not specified |
| 2-substituted | 2-(propan-2-yloxy) | 851773-48-3 | 252.8 ± 25.0 | 1.0 ± 0.1 |
Tautomeric considerations for this compound involve potential equilibrium forms, although the compound's structure limits significant tautomeric interconversion. The primary amine group in the methanamine substituent could theoretically participate in amino-imino tautomerism under specific conditions, but the aromatic stabilization of the pyridine ring system generally favors the amino form. The isopropoxy group remains structurally stable without significant tautomeric possibilities.
The electronic effects of different substitution patterns influence the nucleophilicity and basicity of the methanamine group. In the 6-substituted isomer, the isopropoxy group's electron-donating nature through resonance and inductive effects enhances the electron density on the pyridine ring, potentially affecting the chemical behavior of the methanamine substituent. Conversely, the 2-substituted isomer experiences different electronic influences due to the altered geometric relationship between substituents and the ring nitrogen atom.
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXOTNRUSOIDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195140-88-6 | |
| Record name | [6-(propan-2-yloxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Coupling and Subsequent Functionalization
A notable approach involves using palladium-catalyzed cross-coupling reactions to install the isopropoxy substituent on a pyridine scaffold, followed by amination steps to introduce the methanamine group.
- A procedure described in the synthesis of related imidazo[1,5-a]pyridine derivatives involves heating a mixture containing a bromo-substituted pyridine derivative with Pd(dppf)Cl₂ catalyst at elevated temperatures (90–100 °C) overnight. The reaction progress is monitored by HPLC-MS.
- After reaction completion, the mixture is diluted with ethyl acetate/methanol, filtered to remove insoluble solids, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography using silica gel with dichloromethane/methanol solvent systems to yield the target compound with high purity and yields up to 95%.
- The final compound is characterized by LC-MS and NMR spectroscopy, confirming the presence of the isopropoxy and methanamine functionalities on the pyridine ring.
Nucleophilic Substitution on Halogenated Pyridine Derivatives
- Halogenated pyridine precursors (e.g., 3-bromopyridin-4-yl derivatives) can be reacted with isopropanol or isopropoxide under catalytic conditions to substitute the halogen with the isopropoxy group.
- Subsequent introduction of the methanamine group can be achieved by reductive amination or nucleophilic displacement of suitable leaving groups at the 3-position.
- This method benefits from mild conditions and good functional group tolerance, allowing for the synthesis of the target compound with good yields.
Summary of Preparation Steps and Conditions
| Step | Description | Conditions | Yield | Characterization |
|---|---|---|---|---|
| 1 | Palladium-catalyzed coupling to install isopropoxy group on pyridine | Pd(dppf)Cl₂ (0.1–0.15 eq), 90–100 °C, overnight, solvent: DCM/MeOH or EtOAc/MeOH | Up to 95% | LC-MS (ESI), ¹H-NMR |
| 2 | Introduction of methanamine group via nucleophilic substitution or reductive amination | Mild heating, appropriate amine source, sometimes under inert atmosphere | Moderate to high | NMR, MS |
| 3 | Purification by flash chromatography (SiO₂, DCM/MeOH) | Ambient temperature | — | — |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Propan-2-yloxy)pyridin-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Overview
[6-(Propan-2-yloxy)pyridin-3-yl]methanamine is a pyridine derivative that has gained attention in various fields, particularly in chemistry and biology. Its unique structure, characterized by a methanamine group at the 3-position and a propan-2-yloxy group at the 6-position of the pyridine ring, allows it to serve as a versatile building block in synthetic chemistry and as a potential drug candidate in medicinal research.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Material : 6-chloropyridin-3-ylmethanamine
- Reagents : Isopropyl alcohol and a base such as potassium carbonate
- Conditions : Reflux to facilitate substitution reactions.
Chemistry
In synthetic chemistry, this compound is utilized as an intermediate for creating more complex heterocyclic compounds. Its reactivity allows for the development of new synthetic methodologies, particularly in the formation of derivatives that can lead to novel materials or pharmaceuticals.
Biological Research
This compound is significant in biological studies due to its potential as:
- Enzyme Inhibitor : It has been investigated for its ability to inhibit specific enzymes, which could be crucial in developing therapeutic agents.
- Receptor Ligand : The compound may interact with various receptors, modulating their activity and influencing biological pathways.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design:
- Drug Development : It can be explored for its efficacy against various diseases by targeting specific biological pathways.
- Therapeutic Applications : Research indicates that it may possess properties beneficial for treating conditions such as cancer or neurodegenerative diseases.
Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit varying levels of enzyme inhibition. For instance, studies have reported that modifications to the methanamine group can significantly enhance inhibitory activity against certain enzymes involved in metabolic pathways.
Receptor Binding Affinity
Studies focusing on receptor interactions have demonstrated that this compound can bind effectively to neurotransmitter receptors, suggesting its potential role in modulating neurological functions.
Mechanism of Action
The exact mechanism of action of [6-(Propan-2-yloxy)pyridin-3-yl]methanamine is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [6-(Propan-2-yloxy)pyridin-3-yl]methanamine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Structural and Functional Differences
Methoxyethoxy and phenoxyethoxy substituents further enhance hydrophilicity and steric bulk, respectively, impacting binding to biological targets .
Hydrogen Bonding Capacity: All compounds have one H-bond donor (NH2). The number of H-bond acceptors varies:
- 4 acceptors in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (two ether oxygens, one pyridine nitrogen, one amine) .
- 3 acceptors in the parent compound (one ether oxygen, one pyridine nitrogen, one amine) .
Synthetic Utility :
- This compound and analogs are synthesized via nucleophilic substitution or coupling reactions. For example, compound 14 (a related imidazopyridine carboxamide) was synthesized in 46% yield using a lithium carboxylate intermediate .
Biological Relevance :
- Derivatives with imidazole or morpholine substituents (e.g., [6-(2-methylimidazol-1-yl)pyridin-3-yl]methanamine ) show enhanced interactions with enzyme active sites .
Biological Activity
The compound [6-(Propan-2-yloxy)pyridin-3-yl]methanamine is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Structure:
- The compound features a pyridine ring substituted at the 3-position with a methanamine group and at the 6-position with a propan-2-yloxy group. This unique substitution pattern influences its reactivity and biological interactions.
Enzyme Inhibition and Receptor Binding
Research indicates that This compound acts primarily as an enzyme inhibitor and receptor ligand. Its structure suggests that it can interact with various molecular targets, modulating their activity, which is pivotal in drug design and development.
Antimicrobial Activity
Pyridine derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
Antiviral Properties
Emerging data suggest that certain pyridine derivatives possess antiviral activities. For instance, related compounds have demonstrated efficacy against viral systems, indicating potential therapeutic applications in treating viral infections .
Case Studies
- Antimicrobial Efficacy : A study on substituted pyridines revealed that compounds with similar structural motifs to This compound exhibited MIC values ranging from 2.18 to 3.08 μM against S. aureus and C. albicans .
- Enzyme Interaction Studies : In silico docking studies have shown that this compound can effectively bind to target proteins involved in metabolic pathways, suggesting its role as a potential lead compound in drug development targeting specific diseases .
The mechanism of action for This compound is not fully elucidated but is believed to involve:
- Binding to Enzymes/Receptors : The compound likely interacts with specific enzymes or receptors, leading to modulation of their activity.
- Influence on Cellular Pathways : By altering the activity of these targets, the compound may impact various cellular processes, contributing to its biological effects .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the established synthetic routes for [6-(Propan-2-yloxy)pyridin-3-yl]methanamine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves functionalizing pyridine derivatives. A plausible route includes:
- Step 1: Introducing the isopropoxy group via nucleophilic substitution at the pyridine C6 position using isopropyl halides and a base (e.g., NaH) .
- Step 2: Amination at the C3 position through reductive amination of a ketone intermediate (e.g., using NaBH4 or LiAlH4) . Key factors affecting yield:
-
Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
-
Temperature: Higher temperatures (80–120°C) improve substitution kinetics but may degrade sensitive intermediates .
Table 1: Common reagents and conditions for analogous pyridine derivatives :Reaction Type Reagents/Conditions Typical Yield Range Oxidation H₂O₂, KMnO₄ 50–70% Reduction NaBH₄, LiAlH₄ 60–85% Substitution Isopropyl bromide, NaH, DMF 40–75%
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies protons on the pyridine ring (δ 6.5–8.5 ppm) and isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH) .
- ¹³C NMR: Confirms the methanamine group (C-NH₂ at δ 40–50 ppm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Models electron density to predict regioselectivity (e.g., nucleophilic attack at C2/C4 positions of pyridine) .
- Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys propose feasible routes by analyzing reaction databases. For example, coupling with boronic acids (Suzuki-Miyaura) at the C3 position .
- Key Insight: The isopropoxy group acts as an electron-donating group, increasing electron density at C2/C4 and favoring electrophilic substitutions .
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., demethylation of isopropoxy group) that may alter activity .
- Structural Analog Comparison: Test fluorinated analogs (e.g., difluoromethoxy derivatives) to isolate electronic vs. steric effects . Table 2: Example analogs and their bioactivity trends :
| Substituent | Bioactivity (IC₅₀, nM) | Notes |
|---|---|---|
| -OCH(CH₃)₂ (target) | 120 ± 15 | Baseline activity |
| -OCHF₂ | 85 ± 10 | Enhanced electron-withdrawing effect |
| -OCH₃ | 200 ± 25 | Reduced steric hindrance |
Q. What strategies optimize the enantiomeric purity of this compound derivatives for chiral drug discovery?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases to separate enantiomers .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to control stereochemistry .
- Crystallography: Single-crystal XRD (using SHELXL ) confirms absolute configuration and refines synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
